properties of bis(1,1-dimethylethyl) diselenide
properties of bis(1,1-dimethylethyl) diselenide
Bis(1,1-dimethylethyl) Diselenide: A Facile Organoselenium Precursor for Advanced Nanocrystal Synthesis
Executive Summary
The development of next-generation optoelectronics, photovoltaics, and thermoelectric devices relies heavily on the scalable, solution-phase synthesis of semiconductor nanomaterials. Historically, the synthesis of metal selenide nanocrystals required highly toxic, gaseous precursors (e.g., H₂Se) or high-temperature coordinating solvents (e.g., trioctylphosphine selenide, TOP-Se).
Bis(1,1-dimethylethyl) diselenide, commonly known as di-tert-butyl diselenide [1], has emerged as a transformative organoselenium precursor. By leveraging the steric bulk of its tert-butyl groups, this compound exhibits a significantly lowered activation energy for Se–Se bond homolysis. This technical guide explores the physicochemical properties, mechanistic reactivity, and field-proven protocols for utilizing di-tert-butyl diselenide in the synthesis of phase-pure, quantum-confined nanomaterials[2].
Physicochemical Profiling & Mechanistic Reactivity
Chemical Identity:
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IUPAC Name: Bis(1,1-dimethylethyl) diselenide
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Formula: C8H18Se2
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Molecular Weight: 272.10 g/mol
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Physical State: Pungent, yellow-orange liquid at standard temperature and pressure[1].
Mechanistic Advantage (The Steric Effect): The efficacy of di-tert-butyl diselenide lies in its molecular architecture. The bulky tert-butyl groups create immense steric strain around the central diselenide (Se–Se) bridge. When subjected to moderate thermal energy (typically between 95 °C and 180 °C)[1][2], the steric repulsion facilitates the rapid cleavage of the Se–Se bond.
In a standard hot-injection synthesis, this rapid cleavage results in a sudden, high concentration of reactive selenium monomers. This burst of monomer supersaturation is the critical thermodynamic requirement for separating the nucleation phase from the growth phase, ensuring the production of monodisperse nanocrystals rather than bulk agglomerates.
Experimental Protocols: Self-Validating Systems
To ensure high reproducibility, the following protocols are designed as self-validating systems. Each step includes observable causality markers to verify the chemical state before proceeding.
Protocol A: Synthesis of Di-tert-butyl Diselenide
This protocol utilizes a Grignard reagent intermediate followed by elemental selenium insertion and air oxidation[1].
Step-by-Step Methodology:
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Grignard Formation: Suspend 10.75 g (0.44 mol) of magnesium turnings in 200 mL of anhydrous diethyl ether under a strict nitrogen atmosphere. Slowly add 50 mL (0.44 mol) of tert-butyl bromide. Stir for 30 minutes.
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Causality & Validation: The slow addition prevents thermal runaway. Successful Grignard formation ( t−BuMgBr ) is validated by the exothermic reaction and the transition of the suspension to a cloudy, gray solution[1].
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Selenium Insertion: Add 31.74 g (0.40 mol) of elemental selenium powder to the gray solution. Stir for an additional 30 minutes.
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Causality & Validation: The selenium inserts into the C–Mg bond. Validation occurs as the black selenium powder is entirely consumed, indicating complete conversion to the selenolate intermediate[1].
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Quenching & Oxidation: Chill the reaction vessel in an ice bath. Slowly add an aqueous solution of ammonium chloride (17 g in 50 mL H₂O) while exposing the system to ambient air.
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Causality & Validation: Ammonium chloride provides a mild proton source to quench unreacted Grignard reagent without causing harsh hydrolysis. Ambient oxygen oxidizes the resulting selenol into the diselenide. This is visually validated by the solution turning a distinct yellow-orange color[1].
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Isolation & Purification: Filter off excess magnesium. Separate the organic layer, wash repeatedly with aqueous NH4Cl , and dry over MgSO4 . Evaporate the solvent under reduced pressure.
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Distillation: Perform vacuum distillation at 40 °C (0.05 mmHg).
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Causality & Validation: High-temperature distillation would cause premature Se–Se bond cleavage. Vacuum distillation ensures purification without thermal degradation, yielding a pure, pungent yellow-orange liquid[1].
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Protocol B: Solution-Phase Synthesis of Phase-Pure SnSe Nanocrystals
Di-tert-butyl diselenide acts as the optimal selenium source for synthesizing quantum-confined tin(II) selenide (SnSe)[2].
Step-by-Step Methodology:
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Metal Precursor Solvation: Dissolve 0.74 mmol of anhydrous tin(II) chloride ( SnCl2 ) in a surfactant mixture of 2.50 mL dodecylamine and 0.50 mL dodecanethiol. Heat the mixture to 95 °C under inert gas[2].
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Causality & Validation: Dodecylamine acts as both the solvent and the capping ligand. It coordinates to the Sn2+ ions, preventing premature precipitation.
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Hot Injection: Rapidly inject 0.38 mmol of the synthesized di-tert-butyl diselenide into the 95 °C solution. Immediately ramp the temperature to 180 °C and hold for 4 minutes[2].
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Causality & Validation: Injection at 95 °C allows uniform mixing without immediate reaction. Ramping to 180 °C triggers the thermal cleavage of the diselenide. Successful nucleation is validated by the solution rapidly turning dark brown/black[2].
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Arrested Growth & Precipitation: Remove the heat source and rapidly cool the vessel. Add excess anhydrous ethanol to the mixture.
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Causality & Validation: Cooling drops the kinetic energy below the growth threshold. Ethanol, a polar solvent, strips the solvation shell around the non-polar dodecylamine-capped nanocrystals, forcing them to crash out of solution. Validation is achieved by the precipitation of a dark-brown solid[2].
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Mechanistic Pathway Visualization
The following diagram maps the logical and physical workflow of the hot-injection synthesis, highlighting the transition from molecular precursors to phase-pure nanomaterials.
Caption: Mechanistic workflow of nanocrystal synthesis via hot-injection of di-tert-butyl diselenide.
Quantitative Data Synthesis
The use of di-tert-butyl diselenide allows for the synthesis of nanocrystals small enough to exhibit strong quantum confinement, drastically altering their optical properties compared to their bulk counterparts[2][3][4].
Table 1: Optoelectronic Properties of Nanomaterials Synthesized via Di-tert-butyl Diselenide
| Material System | Precursor Combination | Bulk Bandgap ( Eg ) | Nanocrystal Bandgap ( Eg ) | Primary Application Target |
| SnSe (Tin Selenide) | SnCl2 + (t−Bu)2Se2 | 1.30 eV (Direct) | 1.71 eV (Direct) | Photovoltaics / Solar Cells[2][3] |
| SnxGe1−xSe | SnI4 / GeI4 + (t−Bu)2Se2 | 0.87 – 1.13 eV | Blue-shifted (Tunable) | Optoelectronics / Supercapacitors[1][5] |
| WSe2 (Tungsten Selenide) | WCl4 + (t−Bu)2Se2 | ~1.20 eV | Highly Conductive | 2D Transistors / Capacitors[6] |
Note: The significant blue-shift in the SnSe nanocrystal bandgap (from 1.30 eV to 1.71 eV) is a direct consequence of the quantum confinement achieved by keeping the average nanocrystal diameter below 20 nm, a feat made possible by the rapid nucleation kinetics of the di-tert-butyl diselenide precursor[2][3].
References
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Template-driven synthesis of tin selenide nanosheets and their composites for supercapacitor applications. ResearchGate. Available at:[Link]
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Synthesis and Characterization of Ternary SnxGe1–xSe Nanocrystals (Supporting Information). AWS / J. Buckley. Available at:[Link]
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Solution-Phase Synthesis of SnSe Nanocrystals for Use in Solar Cells. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
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Solution-phase synthesis of SnSe nanocrystals for use in solar cells. PubMed (NIH). Available at:[Link]
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Easy Route To Conductive Nanosheets. Chemical & Engineering News (USC). Available at:[Link]
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Allium Chemistry: Synthesis, Natural Occurrence, Biological Activity, and Chemistry of Se-Alk(en)ylselenocysteines and Their γ-Glutamyl Derivatives and Oxidation Products. Journal of Agricultural and Food Chemistry (Cited via MDPI). Available at:[Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solution-phase synthesis of SnSe nanocrystals for use in solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. graduateschool.usc.edu [graduateschool.usc.edu]
